Ipabc

Description

Structure

3D Structure

Properties

IUPAC Name |

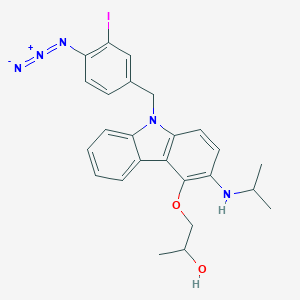

1-[9-[(4-azido-3-iodophenyl)methyl]-3-(propan-2-ylamino)carbazol-4-yl]oxypropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26IN5O2/c1-15(2)28-21-10-11-23-24(25(21)33-14-16(3)32)18-6-4-5-7-22(18)31(23)13-17-8-9-20(29-30-27)19(26)12-17/h4-12,15-16,28,32H,13-14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRHGQPWNZHWXEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=C(C2=C(C=C1)N(C3=CC=CC=C32)CC4=CC(=C(C=C4)N=[N+]=[N-])I)OCC(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26IN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50906280 | |

| Record name | 1-({9-[(4-Azido-3-iodophenyl)methyl]-3-[(propan-2-yl)amino]-9H-carbazol-4-yl}oxy)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50906280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

555.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101515-09-7 | |

| Record name | (4-Azido-3-iodobenzyl)carazolol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101515097 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-({9-[(4-Azido-3-iodophenyl)methyl]-3-[(propan-2-yl)amino]-9H-carbazol-4-yl}oxy)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50906280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Function of ApbC Protein in Salmonella enterica: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The ApbC protein in Salmonella enterica is a crucial component in the intricate network of iron-sulfur ([Fe-S]) cluster biogenesis and metabolism. This cytoplasmic protein exhibits a dual functionality, acting as both an ATPase and a potential scaffold or carrier for [Fe-S] clusters. Its role is particularly prominent in the metabolic pathway for tricarballylate utilization, where it is essential for the maturation of the [4Fe-4S] cluster-containing enzyme, TcuB. This guide provides a comprehensive overview of the current understanding of ApbC's function, supported by quantitative data, detailed experimental methodologies, and visual representations of its operational pathways.

Core Function: A Key Player in Iron-Sulfur Cluster Metabolism

ApbC is a 40-kDa cytoplasmic protein fundamentally involved in the metabolism of iron-sulfur clusters, which are ubiquitous and essential cofactors for a wide range of cellular processes.[1] The protein contains a Walker A box motif, indicative of its ability to bind and hydrolyze ATP, a function that has been experimentally verified and shown to be critical for its in vivo activity.[1][2]

Mutants of Salmonella enterica lacking a functional apbC gene exhibit phenotypes characteristic of defective [Fe-S] cluster metabolism.[3][4] These include impaired activity of [Fe-S] cluster-containing enzymes such as aconitase and succinate dehydrogenase.[2] A hallmark phenotype of an apbC mutant is its inability to utilize tricarballylate as a sole carbon and energy source.[1][3][4] This is directly linked to a severe reduction in the activity of TcuB, an enzyme essential for tricarballylate catabolism that contains two [4Fe-4S] clusters.[3][4]

Quantitative Analysis of ApbC Function

The impact of ApbC on the physiology of Salmonella enterica has been quantified through various experimental approaches. The data underscores the protein's significant role in metabolic efficiency and [Fe-S] cluster-dependent pathways.

| Parameter Measured | Wild-Type Strain | apbC Mutant Strain | isc Mutant Strain | apbC isc Double Mutant | Reference(s) |

| Doubling Time in Rich Medium (hours) | Not specified | Increased | 5.4 ± 0.1 | 6.3 ± 0.1 | [2] |

| TcuB Activity (relative units) | ~100% | ~1% | Not specified | Not specified | [3][4] |

| Aconitase Specific Activity (relative units) | High | Reduced | Significantly Reduced | Not specified | [2] |

| Succinate Dehydrogenase Activity (relative units) | High | Reduced | Significantly Reduced | Not specified | [2] |

The Tricarballylate Utilization Pathway: A Model for ApbC Function

The catabolism of tricarballylate in Salmonella enterica serves as a valuable model system for elucidating the specific role of ApbC. The pathway involves the TcuA, TcuB, and TcuC proteins. TcuB, in particular, requires two [4Fe-4S] clusters for its function, making it a direct downstream target of ApbC's activity.[3][4] In the absence of ApbC, the maturation of TcuB is severely impaired, leading to a 100-fold decrease in its activity and the consequent inability of the bacterium to grow on tricarballylate.[3][4]

This metabolic block leads to the accumulation of tricarballylate, which can be toxic to the cell. Suppressor mutations that restore growth of an apbC mutant on tricarballylate have been identified in the tcuC gene, which encodes the tricarballylate transporter. These mutations are thought to reduce the uptake of tricarballylate, thus mitigating its toxic accumulation.[1]

Functional Redundancy and Interaction with the Isc Machinery

While ApbC plays a significant role in [Fe-S] cluster metabolism, it is not the sole protein with this function. Salmonella enterica possesses the primary Isc (Iron-Sulfur Cluster) and Suf (Sulfur utilization factor) systems for de novo [Fe-S] cluster biosynthesis. Interestingly, ApbC exhibits functional redundancy with IscU, the scaffold protein of the Isc system.[3]

Evidence for this functional overlap comes from genetic suppression studies. Overexpression of iscU from a plasmid can compensate for the absence of ApbC, restoring the ability of an apbC mutant to grow on tricarballylate.[3] Furthermore, mutations that lead to the derepression of the isc operon also suppress the apbC mutant phenotype.[3] This suggests that under normal conditions, ApbC may be the preferred protein for the maturation of certain [Fe-S] proteins like TcuB, but when the components of the Isc system are present in higher concentrations, IscU can take over this role.

Experimental Protocols

Purification of His-tagged ApbC Protein

This protocol is adapted from studies characterizing the biochemical properties of ApbC.[2]

-

Expression: The apbC gene is cloned into an expression vector with a C-terminal His6-tag. The resulting plasmid is transformed into an E. coli expression strain (e.g., BL21(DE3)/pLysS).

-

Culture Growth: The transformed cells are grown in Luria-Bertani (LB) medium containing appropriate antibiotics at 37°C with shaking to an optical density at 650 nm (OD650) of 0.6.

-

Induction: Protein expression is induced by the addition of isopropyl-β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.4 mM. The culture is then incubated for an additional 3 hours.

-

Cell Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer. Cell disruption is achieved by sonication or other mechanical means.

-

Affinity Chromatography: The cell lysate is clarified by centrifugation, and the supernatant is loaded onto a nickel-nitrilotriacetic acid (Ni-NTA) affinity column.

-

Washing and Elution: The column is washed with a buffer containing a low concentration of imidazole to remove non-specifically bound proteins. The His6-tagged ApbC protein is then eluted using a buffer with a higher concentration of imidazole (e.g., a gradient of 0 to 250 mM imidazole).

-

Dialysis and Storage: The eluted protein fractions are dialyzed against a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 20% glycerol) and stored at -80°C. Protein purity is assessed by SDS-PAGE.

ATPase Activity Assay

The ATPase activity of purified ApbC can be measured by quantifying the release of inorganic phosphate (Pi) from ATP.

-

Reaction Mixture: A reaction mixture is prepared containing a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0), MgCl2, ATP, and the purified ApbC protein.

-

Initiation and Incubation: The reaction is initiated by the addition of ATP and incubated at a specific temperature (e.g., 37°C) for a defined period.

-

Termination: The reaction is stopped by the addition of a reagent that terminates the enzymatic activity and allows for the colorimetric detection of Pi (e.g., malachite green-based reagents).

-

Quantification: The amount of Pi released is determined by measuring the absorbance at a specific wavelength (e.g., 620 nm) and comparing it to a standard curve generated with known concentrations of phosphate.

-

Controls: Negative controls should include reactions without the enzyme and reactions with a boiled or protease-treated enzyme to ensure that the observed ATP hydrolysis is due to the activity of ApbC.

Implications for Drug Development

The essential role of [Fe-S] cluster biogenesis and metabolism in the viability and virulence of pathogenic bacteria like Salmonella enterica makes the proteins involved in these pathways attractive targets for novel antimicrobial agents. ApbC, with its specific and crucial role in the maturation of key metabolic enzymes, presents a potential target. Inhibition of ApbC's ATPase activity or its ability to handle [Fe-S] clusters could disrupt critical metabolic pathways, such as the utilization of specific carbon sources available in the host environment, thereby attenuating the bacterium's ability to establish and maintain an infection. Further research into the specific structural and mechanistic details of ApbC could facilitate the rational design of inhibitors that specifically target this protein without affecting host cell machinery.

Conclusion

The ApbC protein of Salmonella enterica is a multifaceted protein with a demonstrated role in [Fe-S] cluster metabolism and ATPase activity. Its function is critical for the activity of [Fe-S] cluster-containing enzymes, exemplified by its essential role in the maturation of TcuB for tricarballylate catabolism. While it exhibits functional redundancy with the IscU scaffold protein, its non-redundant roles under certain conditions highlight its importance in the metabolic flexibility and overall fitness of this pathogenic bacterium. A deeper understanding of ApbC's structure, mechanism, and regulation will not only enhance our knowledge of bacterial iron-sulfur metabolism but may also pave the way for the development of novel therapeutic strategies against Salmonella infections.

References

- 1. A method for investigating protein-protein interactions related to Salmonella Typhimurium pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scialert.net [scialert.net]

- 3. Salmonella enterica Requires ApbC Function for Growth on Tricarballylate: Evidence of Functional Redundancy between ApbC and IscU - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Transcriptional Regulation of the Multiple Resistance Mechanisms in Salmonella—A Review - PMC [pmc.ncbi.nlm.nih.gov]

The Role of ApbC in Iron-Sulfur Cluster Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iron-sulfur ([Fe-S]) clusters are ancient and ubiquitous cofactors essential for a vast array of biological processes, including electron transfer, metabolic catalysis, DNA repair, and gene regulation. The biogenesis of these clusters is a highly conserved and complex process involving dedicated protein machinery. This technical guide provides an in-depth examination of ApbC, a key ATPase involved in the cytosolic [Fe-S] protein assembly (CIA) pathway in bacteria and its homologs in archaea and eukaryotes. We will detail its biochemical properties, mechanism of action as an [Fe-S] cluster carrier, relevant quantitative data, and the experimental protocols used to elucidate its function. This document serves as a comprehensive resource for researchers investigating [Fe-S] cluster metabolism and for professionals exploring novel therapeutic targets within these critical pathways.

Introduction to ApbC and [Fe-S] Cluster Metabolism

The assembly of iron-sulfur clusters is not a spontaneous process; it requires sophisticated cellular machinery to acquire, traffic, and insert these cofactors into target apoproteins while avoiding the toxicity of free iron and sulfide. In many organisms, the primary de novo assembly occurs on scaffold proteins within systems like the Iron-Sulfur Cluster (ISC) or Sulfur Utilization (SUF) machinery. Following initial assembly, clusters must be transported and transferred to their final destinations.

ApbC (Anaerobic Phenylalanine Breakdown C) is a crucial player in the downstream trafficking of [Fe-S] clusters. Initially identified in Salmonella enterica through genetic screens for mutants with defects in [Fe-S] cluster-dependent pathways, ApbC is now understood to function as a specialized [Fe-S] cluster carrier protein.[1][2] It is a homodimeric ATPase belonging to a conserved family of proteins that includes the eukaryotic cytosolic [Fe-S] assembly components Nbp35 and Cfd1.[3][4] These proteins act as intermediaries, accepting a pre-formed [4Fe-4S] cluster and delivering it to recipient apoproteins in the cytosol.

Biochemical and Structural Properties of ApbC

ApbC is a homodimeric protein with a monomeric molecular weight of approximately 40.8 kDa.[1][5] Its structure contains key conserved motifs that are critical for its function:

-

Deviant Walker A and B Motifs: These are nucleotide-binding domains responsible for binding and hydrolyzing ATP.[3][6] The ATPase activity is essential for the in vivo function of ApbC, although, intriguingly, it is not required for the direct in vitro transfer of its [Fe-S] cluster to some acceptor proteins.[6][7]

-

C-terminal Cys-X-X-Cys Motif: This conserved cysteine motif is located at the C-terminus of the protein and is indispensable for coordinating the [Fe-S] cluster.[3] Mutational analyses have confirmed that these cysteine residues are essential for ApbC's activity.[6]

As purified, ApbC typically contains little to no iron or acid-labile sulfide, existing in its "apo" form.[1][8] However, it can be chemically reconstituted to bind an iron-sulfur cluster, forming the "holo" protein.

Mechanism of Action: An [Fe-S] Cluster Carrier

The primary role of ApbC is to bind a [4Fe-4S] cluster and subsequently transfer it to a target apoprotein. This function positions it as a central trafficking component in [Fe-S] cluster metabolism.

[4Fe-4S] Cluster Binding and Coordination

Upon chemical reconstitution under reducing conditions, ApbC binds a single [4Fe-4S] cluster per homodimer.[1][9][10] Spectroscopic data from reconstituted holo-ApbC shows a UV-visible absorption spectrum characteristic of proteins containing [4Fe-4S] clusters.[5][8] The current model suggests that this cluster is coordinated across the dimer interface, likely involving the C-terminal Cys-X-X-Cys motifs from each monomer.[1][4]

Cluster Transfer to Apoproteins

The hallmark of ApbC's function is its ability to efficiently transfer its bound [4Fe-4S] cluster. This has been demonstrated in vitro through the activation of the yeast enzyme, apo-isopropylmalate isomerase (Leu1), which requires a [4Fe-4S] cluster for its catalytic activity.[1][5][7] Holo-ApbC can rapidly and effectively transfer its cluster to apo-Leu1, restoring its enzymatic function.[1] This process highlights ApbC's role as a scaffold or carrier, capable of donating its cluster to a functionally diverse range of target proteins.

The Role of ATP Hydrolysis

ApbC possesses intrinsic ATPase activity, a feature that distinguishes it from many other [Fe-S] scaffold proteins like IscU.[6][7] While ATP hydrolysis is confirmed to be essential for the in vivo function of ApbC, studies have shown that it is not necessary for the in vitro transfer of the [4Fe-4S] cluster from holo-ApbC to apo-Leu1.[6][7] This suggests that the energy from ATP hydrolysis is likely required for a different step in the functional cycle, such as receiving the cluster from an upstream donor, interaction with other assembly factors, or the dissociation and recycling of apo-ApbC after cluster delivery.

Quantitative Data Summary

The following table summarizes key quantitative parameters related to the function of ApbC from Salmonella enterica and its homologs.

| Parameter | Value | Organism/System | Reference |

| Molecular Weight | ~40.8 kDa (monomer) | Salmonella enterica | [1][5] |

| [Fe-S] Cluster Stoichiometry | 2 Fe and 2 S2- per monomer (reconstituted) | Salmonella enterica | [1][8][10] |

| Cluster Type | [4Fe-4S] per homodimer | Salmonella enterica | [1][4] |

| Cluster Transfer Stoichiometry | 2 moles of Holo-ApbC per 1 mole of apo-Leu1 (for max activation) | S. enterica ApbC, S. cerevisiae Leu1 | [5][7] |

| ATPase Activity | Confirmed, essential for in vivo function | Salmonella enterica | [6] |

Key Experimental Protocols

The characterization of ApbC has relied on several key biochemical and genetic methodologies.

Expression and Purification of ApbC

-

Gene Cloning: The apbC gene is cloned into an expression vector, such as pET20, often with a C-terminal hexahistidine tag to facilitate purification.[6]

-

Protein Expression: The plasmid is transformed into a suitable E. coli expression strain (e.g., BL21). Protein expression is induced, typically with IPTG.

-

Cell Lysis: Cells are harvested and lysed via sonication or French press in a buffered solution.

-

Affinity Chromatography: The lysate is clarified by centrifugation and the supernatant is loaded onto a Ni2+-affinity chromatography column. The column is washed, and the His-tagged ApbC protein is eluted using an imidazole gradient.[6]

-

Dialysis: The purified protein is dialyzed against a suitable buffer to remove imidazole and for storage.

In Vitro [Fe-S] Cluster Reconstitution

This procedure must be performed under strict anaerobic conditions to prevent oxidation and degradation of the cluster.

-

Preparation: All buffers and solutions are deoxygenated by purging with an inert gas (e.g., argon or nitrogen). The procedure is carried out in an anaerobic chamber.

-

Protein Preparation: Apo-ApbC is treated with a reducing agent, such as dithiothreitol (DTT), to ensure cysteine residues are reduced.

-

Reconstitution Mix: A source of iron (e.g., ferrous ammonium sulfate) and a source of sulfide (e.g., lithium sulfide) are slowly added to the stirring protein solution in a stoichiometric excess.[6]

-

Incubation: The reaction is allowed to incubate, typically for several hours at room temperature, to allow for cluster formation on the protein scaffold.

-

Desalting: Excess, unincorporated iron and sulfide are removed by passing the protein solution through a desalting column (e.g., Sephadex G-25).

-

Analysis: The formation of the holo-protein is confirmed by UV-visible spectroscopy (looking for the characteristic absorbance of [4Fe-4S] clusters) and by quantifying the iron and sulfide content.[1]

Cluster Transfer and Leu1 Activity Assay

This assay measures the ability of holo-ApbC to donate its cluster to an acceptor protein.

-

Preparation of Apo-Leu1: The recipient protein, S. cerevisiae isopropylmalate isomerase (Leu1), is expressed, purified, and rendered into its apo-form by removing its native [Fe-S] cluster using chelators.

-

Assay Reaction: In an anaerobic environment, a defined amount of reconstituted holo-ApbC is mixed with apo-Leu1.[5]

-

Activation: The mixture is incubated to allow for the transfer of the [4Fe-4S] cluster from ApbC to Leu1.

-

Enzyme Activity Measurement: At various time points, aliquots are taken from the activation mixture and added to a separate assay cuvette containing the substrate for Leu1 (isopropylmalate).

-

Detection: The enzymatic activity of the now-activated Leu1 is monitored spectrophotometrically by following the production of its product. The rate of this reaction is directly proportional to the amount of successfully reconstituted holo-Leu1.[1][7]

Visualized Pathways and Workflows

The following diagrams illustrate the key processes involving ApbC.

Caption: The functional cycle of the ApbC [Fe-S] cluster carrier protein.

Caption: Experimental workflow for the ApbC-mediated activation of apo-Leu1.

Caption: Conserved function of ApbC and its homologs across domains of life.

Conclusion and Future Directions

ApbC and its homologs represent a fundamental and ancient solution to the problem of trafficking reactive [Fe-S] clusters within the cell. Its dual ability to bind a [4Fe-4S] cluster and hydrolyze ATP places it at a critical intersection of [Fe-S] metabolism and cellular energy dynamics. While its role as a cluster carrier to acceptor proteins is well-established, many questions remain. Identifying the native upstream [Fe-S] donor to ApbC, elucidating the precise role of ATP hydrolysis in its functional cycle, and mapping its full network of protein-protein interactions are key areas for future research. For drug development professionals, the essentiality of this pathway in many organisms, including pathogens, suggests that components of the [Fe-S] cluster trafficking system could represent novel targets for therapeutic intervention. A deeper understanding of the mechanisms of proteins like ApbC will be vital for exploiting these possibilities.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Archaeal ApbC/Nbp35 Homologs Function as Iron-Sulfur Cluster Carrier Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bacterial ApbC can bind and effectively transfer iron-sulfur clusters. | Semantic Scholar [semanticscholar.org]

- 5. Bacterial ApbC can bind and effectively transfer iron-sulfur clusters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Bacterial ApbC Protein Has Two Biochemical Activities That Are Required for in Vivo Function - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bacterial ApbC can bind and effectively transfer iron-sulfur clusters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchwithnj.com [researchwithnj.com]

- 10. researchwithrutgers.com [researchwithrutgers.com]

An In-Depth Technical Guide to the ApbC Protein: Structure, Active Site, and Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

The ApbC protein, a member of the diverse ParA/Mrp/NBP35 family of P-loop NTPases, is a crucial player in the intricate cellular process of iron-sulfur ([Fe-S]) cluster biogenesis. Functioning as an ATP-dependent [Fe-S] cluster carrier, ApbC is essential for the maturation of numerous enzymes that require these ancient cofactors for their catalytic activity. This guide provides a comprehensive overview of the current understanding of ApbC, with a particular focus on its three-dimensional structure, the architecture of its active site, and its functional role in metabolic pathways. Detailed experimental protocols and quantitative data are presented to facilitate further research and potential therapeutic development targeting this important protein family.

Introduction

Iron-sulfur ([Fe-S]) clusters are among the most ancient and versatile inorganic cofactors in nature, participating in a wide array of biological processes, including electron transfer, metabolic catalysis, DNA repair, and gene regulation. The assembly and insertion of these clusters into apoproteins is a complex and highly regulated process managed by dedicated cellular machineries. The ApbC protein has emerged as a key component of a specialized [Fe-S] cluster trafficking pathway.

Initially identified in bacteria such as Salmonella enterica and Escherichia coli for its role in the alternative pyrimidine biosynthetic (Apb) pathway for thiamine synthesis, ApbC's function is now understood to be much broader. It acts as a scaffold for the assembly of a [4Fe-4S] cluster and subsequently transfers it to recipient apoproteins. This activity is dependent on its ability to bind and hydrolyze ATP, a characteristic feature of the P-loop NTPase superfamily to which it belongs. Homologs of ApbC are found across all domains of life, including Nbp35 and Cfd1 in yeast, HCF101 in plants, and Nubp1 in humans, highlighting its conserved and fundamental role in cellular metabolism.

This technical guide will delve into the molecular details of ApbC, providing a foundation for researchers and drug development professionals interested in [Fe-S] cluster metabolism and related diseases.

ApbC Protein Structure

The three-dimensional structure of ApbC provides critical insights into its mechanism of action. Recently, the crystal structure of ApbC from Escherichia coli was determined, revealing a homodimeric assembly with a distinct "W" shape.

Overall Fold and Quaternary Structure

ApbC exists as a homodimer in solution.[1] The monomer consists of a P-loop NTPase domain and an additional N-terminal domain that is thought to confer specificity. The dimeric interface is extensive and is crucial for both its ATPase activity and its ability to coordinate the [Fe-S] cluster.

Key Structural Motifs

Two highly conserved motifs are hallmarks of the ApbC protein family and are essential for its function:

-

Deviant Walker A Motif (P-loop): Located within the NTPase domain, ApbC possesses a "deviant" Walker A motif with the consensus sequence GKXXXGK(S/T).[2] This motif is responsible for binding the phosphate groups of ATP and is critical for ATP hydrolysis.[2][3] The presence of two lysine residues is a distinguishing feature of this subfamily of P-loop NTPases.[2]

-

C-terminal CXXC Motif: A conserved CXXC motif is located in the C-terminal region of the protein.[4][5][6] The two cysteine residues of this motif from each monomer are proposed to come together at the dimer interface to coordinate the [4Fe-4S] cluster. Mutagenesis of these cysteines impairs [Fe-S] cluster binding and transfer.[2]

The ApbC Active Site

The active site of ApbC can be considered as a composite of two key functional regions: the ATP-binding and hydrolysis site, and the [Fe-S] cluster-binding site.

ATP-Binding and Hydrolysis Site

The ATP-binding pocket is formed by the Walker A motif and other conserved residues within the NTPase domain. The binding of ATP is thought to induce conformational changes that are necessary for the subsequent steps in the catalytic cycle, including [Fe-S] cluster transfer. While the precise mechanism is still under investigation, ATP hydrolysis is essential for the in vivo function of ApbC.[2]

[Fe-S] Cluster-Binding Site

The [4Fe-4S] cluster is coordinated at the dimer interface by the CXXC motifs from each subunit. This arrangement suggests that the cluster bridges the two monomers, stabilizing the dimeric form of the holo-protein. The release of the cluster to an acceptor protein is a critical step in its function as a carrier.

Quantitative Data

The following tables summarize the available quantitative data for ApbC from Salmonella enterica.

Table 1: Stoichiometry of Iron-Sulfur Cluster Binding

| Parameter | Value | Reference |

| Moles of Fe per ApbC monomer | 2 | |

| Moles of S²⁻ per ApbC monomer | 2 | |

| Inferred Cluster Type | [4Fe-4S] per homodimer |

Table 2: Kinetics of [Fe-S] Cluster Transfer

| Parameter | Value | Conditions | Reference |

| Second-order rate constant (k) | ~40,000 M⁻¹min⁻¹ | Transfer from holo-ApbC to apo-Leu1 | [2] |

Table 3: ATPase Activity of Wild-Type and Variant ApbC Proteins

| ApbC Variant | Relative ATPase Activity (%) | Reference |

| Wild-Type | 100 | [2] |

| K116A | < 5 | [2] |

| K121A | < 5 | [2] |

| S122A | 100 | [2] |

| S182A | 100 | [2] |

| C283A | 100 | [2] |

| C286A | 100 | [2] |

Functional Role and Signaling Pathway

ApbC plays a vital role in the maturation of [Fe-S] cluster-containing proteins. One of its key functions is in the biosynthesis of thiamine (Vitamin B1). In this pathway, ApbC is thought to be responsible for delivering the [4Fe-S] cluster to ThiH, a radical SAM enzyme that catalyzes a key step in the synthesis of the thiazole moiety of thiamine. A defect in ApbC leads to a conditional thiamine requirement, highlighting its importance in this metabolic pathway.

The general workflow for ApbC-mediated [Fe-S] cluster transfer can be summarized as follows:

Experimental Protocols

The following sections provide detailed methodologies for key experiments used in the characterization of ApbC.

Expression and Purification of Recombinant ApbC

This protocol is adapted for the expression and purification of His-tagged ApbC from S. enterica.

6.1.1. Expression

-

Transform E. coli BL21(DE3) cells with a pET-based expression vector containing the apbC gene with a C-terminal His6-tag.

-

Inoculate a 5 mL overnight culture of LB medium containing the appropriate antibiotic and grow at 37°C with shaking.

-

The next day, inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

-

Continue to grow the culture at 18°C for 16-18 hours with shaking.

-

Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

6.1.2. Purification

-

Resuspend the cell pellet in 30 mL of lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.

-

Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

-

Wash the column with 10 column volumes of wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

-

Elute the protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

-

Analyze the fractions by SDS-PAGE for purity.

-

Pool the pure fractions and dialyze against storage buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10% glycerol).

-

Concentrate the protein, flash-freeze in liquid nitrogen, and store at -80°C.

In Vitro [Fe-S] Cluster Reconstitution on ApbC

This protocol describes the chemical reconstitution of a [4Fe-4S] cluster on purified apo-ApbC. All steps must be performed under strict anaerobic conditions in a glove box.

-

Prepare a solution of apo-ApbC (typically 50-100 µM) in anaerobic buffer (e.g., 100 mM Tris-HCl pH 8.0, 150 mM NaCl).

-

Add a 5-fold molar excess of DTT and incubate for 30 minutes to ensure all cysteine residues are reduced.

-

Sequentially add a 10-fold molar excess of ferrous chloride (FeCl₂) or ferrous ammonium sulfate and a 10-fold molar excess of sodium sulfide (Na₂S) with gentle mixing after each addition. The solution should turn a reddish-brown color, indicative of [Fe-S] cluster formation.

-

Incubate the reaction mixture at room temperature for 1-2 hours.

-

Remove excess iron and sulfide by passing the reconstituted protein solution through a desalting column (e.g., PD-10) pre-equilibrated with anaerobic buffer.

-

Determine the concentration of the reconstituted holo-ApbC by measuring its absorbance at 410 nm (using an appropriate extinction coefficient) and by quantifying the iron and sulfide content.

ATPase Activity Assay

This assay measures the rate of ATP hydrolysis by ApbC by quantifying the release of inorganic phosphate (Pi).

-

Prepare a reaction mixture containing 50 mM Tris-HCl pH 8.0, 50 mM KCl, 5 mM MgCl₂, and 1-5 µM of purified ApbC.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding ATP to a final concentration of 1 mM.

-

At various time points (e.g., 0, 5, 10, 15, 20, 30 minutes), remove aliquots of the reaction and stop the reaction by adding the aliquot to a solution that will denature the enzyme (e.g., perchloric acid or by flash-freezing).

-

Quantify the amount of inorganic phosphate released in each aliquot using a colorimetric method, such as the malachite green assay.

-

Plot the concentration of Pi released over time to determine the initial rate of ATP hydrolysis.

-

To determine kinetic parameters (Km and kcat), vary the concentration of ATP and measure the initial rates. Fit the data to the Michaelis-Menten equation.

In Vitro [Fe-S] Cluster Transfer Assay

This assay monitors the transfer of the [4Fe-S] cluster from holo-ApbC to a recipient apoprotein, such as apo-aconitase or apo-Leu1, by measuring the restoration of the recipient protein's enzymatic activity.

-

Prepare the recipient apoprotein by treating the holoenzyme with an iron chelator (e.g., EDTA) and a denaturant (e.g., guanidine hydrochloride), followed by refolding and removal of the chelator and denaturant by dialysis.

-

In an anaerobic environment, prepare a reaction mixture containing the recipient apoprotein (e.g., 1-2 µM) in an appropriate assay buffer.

-

Initiate the cluster transfer by adding reconstituted holo-ApbC to the reaction mixture at varying molar ratios (e.g., 1:1, 2:1, 4:1 ApbC:recipient).

-

At different time points, take aliquots of the reaction and measure the enzymatic activity of the recipient protein using a standard activity assay for that enzyme.

-

The increase in enzymatic activity over time reflects the rate of [Fe-S] cluster transfer.

Conclusion and Future Directions

The ApbC protein represents a fascinating and important class of [Fe-S] cluster carrier proteins. Its unique structural features, including the deviant Walker A motif and the dimeric arrangement for cluster coordination, set it apart from other components of the general [Fe-S] cluster biogenesis machinery. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further investigation into the precise molecular mechanisms of ApbC-mediated ATP hydrolysis, [Fe-S] cluster transfer, and substrate recognition.

Future research should focus on elucidating the high-resolution structure of ApbC in complex with its nucleotide and [Fe-S] cluster ligands, as well as with its protein interaction partners. A deeper understanding of the regulatory networks that control ApbC expression and activity will also be crucial. Given the essential role of [Fe-S] cluster metabolism in all forms of life, a detailed characterization of ApbC and its homologs may pave the way for the development of novel antimicrobial agents or therapies for human diseases associated with defects in [Fe-S] protein maturation.

References

- 1. ATPase-independent type-III protein secretion in Salmonella enterica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Decreased Transport Restores Growth of a Salmonella enterica apbC Mutant on Tricarballylate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. string-db.org [string-db.org]

- 4. Structural analysis of ligand-bound states of the Salmonella type III secretion system ATPase InvC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Salmonella Effector SptP Dephosphorylates Host AAA+ ATPase VCP to Promote Development of its Intracellular Replicative Niche - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Validation of Shorter Protocol for Detection of Salmonella enterica subsp. enterica in Peanut Butter Samples Followed by a rRNA Detection System [sigmaaldrich.com]

A Technical Guide to ApbC Protein Homologs in Bacteria: Function, Analysis, and Experimental Protocols

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The ApbC protein, also known as Mrp in Escherichia coli, is a crucial component of iron-sulfur ([Fe-S]) cluster metabolism in a wide range of bacteria. As a member of the ParA subfamily of P-loop ATPases, ApbC functions as an [Fe-S] cluster carrier, essential for the maturation of numerous metalloproteins. Its primary role involves the binding and ATP-dependent transfer of [Fe-S] clusters to target apoproteins. A key metabolic pathway reliant on ApbC function is the alternative pyrimidine biosynthetic (APB) pathway for thiamine (Vitamin B1) synthesis, making it a potential target for novel antimicrobial agents. This guide provides an in-depth overview of ApbC homologs, quantitative data on their characteristics, detailed experimental protocols for their study, and visual diagrams of relevant biochemical pathways and experimental workflows.

The Role of ApbC in Bacterial Metabolism

ApbC is a highly conserved protein found across diverse bacterial phyla. Its fundamental function is to facilitate the assembly and delivery of [Fe-S] clusters, which are ancient and ubiquitous cofactors critical for various cellular processes, including:

-

Enzymatic Catalysis: Many enzymes, such as aconitase in the TCA cycle and the radical SAM enzyme ThiH in thiamine biosynthesis, require [Fe-S] clusters for their catalytic activity.

-

Electron Transfer: Proteins involved in respiratory and photosynthetic electron transport chains utilize [Fe-S] clusters as redox centers.

-

Gene Regulation: Some transcriptional regulators use [Fe-S] clusters to sense environmental signals, such as oxygen or iron availability.

In bacteria like Salmonella enterica, mutations in the apbC gene lead to defects in [Fe-S] cluster-dependent pathways.[1] This manifests as auxotrophy for thiamine, particularly under conditions where the de novo purine biosynthesis pathway is compromised, highlighting ApbC's role in synthesizing the 4-amino-5-hydroxymethyl-2-methylpyrimidine (HMP) moiety of thiamine.[2][3]

Biochemically, ApbC exhibits two core activities essential for its in vivo function:

-

ATP Hydrolysis: ApbC possesses a deviant Walker A motif and hydrolyzes ATP, a process believed to be necessary for the efficient loading or transfer of the [Fe-S] cluster.[4]

-

[Fe-S] Cluster Binding and Transfer: ApbC can be chemically reconstituted to bind a [4Fe-4S] cluster. This holo-ApbC is then capable of rapidly and efficiently transferring the cluster to an acceptor apoprotein, such as apo-aconitase or the yeast isopropylmalate isomerase (Leu1).[1]

Quantitative Data on ApbC Homologs

The ApbC protein is well-conserved across different bacterial species. Below is a summary of quantitative data for ApbC homologs from several representative bacteria. The sequence identity matrix was generated using a multiple sequence alignment of the respective protein sequences obtained from the UniProt database.

| Property | Salmonella enterica (serovar Typhimurium) | Escherichia coli (strain K-12) | Bacillus subtilis (strain 168) | Pseudomonas aeruginosa (strain PAO1) |

| UniProt Accession | Q8ZNN5 | P76318 | P96711 | Q9I637 |

| Gene Name | apbC | mrp (apbC) | ydiE | PA0806 |

| Length (Amino Acids) | 369 | 369 | 355 | 357 |

| Molecular Weight (Da) | 39,930 | 40,019 | 39,013 | 37,843 |

| Dimeric MW (kDa, Exp.) | ~40.8[1] | Not Reported | Not Reported | Not Reported |

| Sequence Identity (%) | ||||

| S. enterica | 100% | 92.4% | 39.8% | 43.1% |

| E. coli | 92.4% | 100% | 40.1% | 43.4% |

| B. subtilis | 39.8% | 40.1% | 100% | 38.2% |

| P. aeruginosa | 43.1% | 43.4% | 38.2% | 100% |

| ATPase Kinetics | Not Reported | Not Reported | Not Reported | Not Reported |

Signaling Pathways and Experimental Workflows

Role of ApbC in Thiamine Biosynthesis

ApbC plays a critical, albeit indirect, role in the biosynthesis of thiamine pyrophosphate (TPP), the active form of vitamin B1. It is required for the maturation of ThiH, a radical SAM enzyme that contains an oxygen-sensitive [Fe-S] cluster and is responsible for the formation of the thiazole moiety of thiamine. The diagram below illustrates the metabolic context of ApbC's function.

References

- 1. Bacterial ApbC can bind and effectively transfer iron-sulfur clusters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enzymatic and Chemical In Vitro Reconstitution of Iron-Sulfur Cluster Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A novel eukaryotic factor for cytosolic Fe–S cluster assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enzymatic and Chemical In Vitro Reconstitution of Iron-Sulfur Cluster Proteins | Springer Nature Experiments [experiments.springernature.com]

ApbC as a potential target for novel antibiotics

An In-depth Technical Guide for Researchers and Drug Development Professionals

The rise of antibiotic-resistant bacteria presents a formidable challenge to global health. The relentless evolution of pathogens necessitates a continuous search for novel therapeutic agents that act on unexploited bacterial targets. This whitepaper delves into the promise of ApbC, a bacterial protein with essential roles in metabolism, as a potential target for a new class of antibiotics. Its unique biochemical functions and its necessity for bacterial survival under specific conditions make it an attractive candidate for inhibitor development.

Executive Summary

ApbC is a P-loop ATPase belonging to the Mrp/Nbp35 family of proteins, which are involved in iron-sulfur ([Fe-S]) cluster metabolism.[1] Found in a wide range of bacteria, including pathogens like Salmonella enterica, ApbC exhibits two critical biochemical activities: ATP hydrolysis and the ability to bind and transfer [Fe-S] clusters to acceptor proteins.[2][3] These functions are integral to the biosynthesis of thiamine (Vitamin B1), specifically in the alternative pyrimidine biosynthetic (APB) pathway.[4][5] Mutations that inactivate ApbC lead to thiamine auxotrophy and significant growth defects, particularly when bacteria are cultured on specific carbon sources, underscoring its importance for metabolic flexibility and survival.[1][4][6] This guide provides a comprehensive overview of ApbC's function, its role in key metabolic pathways, and the experimental methodologies used to study it, positioning ApbC as a compelling target for future antimicrobial drug discovery programs.

The Biochemical Function and Significance of ApbC

ApbC's indispensability stems from its dual roles in bacterial physiology, which are tightly interconnected.

Dual Enzymatic Activities

In-depth biochemical studies have demonstrated that for ApbC to be functional in vivo, it must possess both of its core biochemical activities[2][3]:

-

ATPase Activity: ApbC contains a Walker A motif, characteristic of P-loop NTPases, and has been shown to hydrolyze ATP.[5][6] This ATP hydrolysis is believed to provide the energy required for its function in [Fe-S] cluster trafficking.

-

[Fe-S] Cluster Binding and Transfer: ApbC can bind an [Fe-S] cluster and efficiently transfer it to apo-proteins.[2][3] This function is crucial for the maturation of numerous enzymes that depend on [Fe-S] clusters for their catalytic activity. Genetic studies have suggested a degree of functional overlap between ApbC and IscU, a well-known [Fe-S] cluster scaffold protein.[2]

Role in Thiamine Biosynthesis

Thiamine pyrophosphate is an essential cofactor for enzymes central to carbohydrate and amino acid metabolism.[7][8] Bacteria can synthesize thiamine de novo. ApbC plays a pivotal role in the synthesis of the 4-amino-5-hydroxymethyl-2-methyl pyrimidine (HMP) moiety of thiamine, particularly through the Alternative Pyrimidine Biosynthetic (APB) pathway.[4][5] This pathway becomes critical when the primary de novo purine biosynthesis pathway, which also produces an HMP precursor, is impaired (e.g., in purF mutants).[4][5] Lesions in the apbC gene block the APB pathway, leading to a thiamine requirement for growth.[4] It is hypothesized that ApbC is involved in the maturation of ThiH, an [Fe-S] cluster-containing enzyme that is a key component of the thiamine synthesis machinery.[5]

ApbC in Key Metabolic Pathways

ApbC's function is integrated into the broader metabolic network of the cell, primarily impacting [Fe-S] protein-dependent pathways.

The Alternative Pyrimidine Biosynthetic (APB) Pathway

The APB pathway provides a route to HMP synthesis that is independent of de novo purine synthesis. It utilizes aminoimidazole ribonucleotide (AIR) as a precursor. The diagram below illustrates the central role of ApbC in enabling this pathway, likely through its function in maturing critical [Fe-S] enzymes.

Tricarballylate Catabolism

The essentiality of ApbC is also evident in the catabolism of certain alternative carbon sources. For instance, Salmonella enterica mutants lacking a functional apbC gene are unable to grow on tricarballylate.[1] This metabolic pathway relies on enzymes that contain [Fe-S] clusters, and the growth defect in apbC mutants is attributed to the improper assembly or repair of these critical enzymes.[1]

Quantitative Data on ApbC Function and Essentiality

The following tables summarize key quantitative data from studies on ApbC, highlighting its biochemical properties and its importance for bacterial growth.

Table 1: Biochemical Properties of ApbC Variants

| ApbC Variant | ATP Hydrolysis | Rapid [Fe-S] Cluster Transfer | In Vivo Complementation | Inferred Class of Function |

|---|---|---|---|---|

| Wild-Type | + | + | + | Fully Functional |

| S182A | + | + | +/- | Partially Functional |

| G177V | - | + | - | ATPase Defective |

| C273A/C276A | + | - | - | Cluster Binding/Transfer Defective |

Data derived from studies on Salmonella enterica ApbC. "+" indicates activity, "-" indicates lack of activity, "+/-" indicates partial activity. The S182A variant showed reduced but present in vivo function.[2][9]

Table 2: Impact of ApbC Deletion on Bacterial Growth

| Bacterial Strain | Carbon Source | Thiamine Supplement | Relative Doubling Time (vs. Wild-Type) |

|---|---|---|---|

| S. enterica ΔapbC | Glucose | - | ~1.6x |

| S. enterica ΔapbC | Fructose | - | No Growth |

| S. enterica ΔapbC | Tricarballylate | + | No Growth |

| S. enterica ΔapbC ΔpurF | Glucose | - | No Growth |

This table represents a qualitative summary based on multiple studies. Absolute values can vary with specific experimental conditions.[1][2][4]

Experimental Protocols for Studying ApbC

Validating ApbC inhibitors requires robust and reproducible assays. The following sections detail the core experimental protocols used to characterize ApbC's function.

Coupled Spectrophotometric Assay for ApbC ATPase Activity

This continuous assay measures ADP production, which is coupled to the oxidation of NADH, a change that can be monitored spectrophotometrically.[3]

Principle:

-

ApbC hydrolyzes ATP to ADP and Pi.

-

Pyruvate kinase (PK) uses ADP and phosphoenolpyruvate (PEP) to generate ATP and pyruvate.

-

Lactate dehydrogenase (LDH) uses pyruvate and NADH to produce lactate and NAD+.

-

The rate of NADH oxidation is monitored by the decrease in absorbance at 340 nm.

Reagents:

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM KCl, 5 mM MgCl2.

-

ApbC Protein (purified).

-

ATP solution (e.g., 100 mM).

-

PEP solution (e.g., 50 mM).

-

NADH solution (e.g., 10 mM).

-

PK/LDH enzyme mix.

-

Test compounds (dissolved in DMSO).

Procedure:

-

Prepare a master mix in the assay buffer containing PEP, NADH, and the PK/LDH enzyme mix.

-

Aliquot the master mix into a 96-well or 384-well microplate.

-

Add the test compound or DMSO (vehicle control) to the appropriate wells.

-

Add purified ApbC protein to all wells except the negative control.

-

Incubate for 5-10 minutes at room temperature.

-

Initiate the reaction by adding ATP to all wells.

-

Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) using a microplate reader.

-

Calculate the rate of reaction (Vmax) from the linear portion of the absorbance vs. time curve.

-

Determine the percent inhibition for test compounds relative to the DMSO control.

Bacterial Growth Complementation Assay

This in vivo assay assesses the ability of ApbC variants or the effect of potential inhibitors to restore or inhibit the growth of an apbC-deficient bacterial strain under selective conditions.

Principle: An apbC knockout mutant (e.g., in S. enterica) is unable to grow on specific media (e.g., minimal medium with fructose as the sole carbon source) without thiamine supplementation. Complementation with a functional apbC gene restores growth. This system can be used to test the function of ApbC variants or the efficacy of inhibitors.

Materials:

-

Bacterial strain: ΔapbC mutant (e.g., S. enterica DM10300).

-

Control strain: Wild-type S. enterica.

-

Expression vector (e.g., pBAD24) with or without the apbC gene (or variants).

-

Minimal medium (e.g., NCE) supplemented with a specific carbon source (e.g., 11 mM fructose).

-

Thiamine solution (for control plates).

-

Antibiotics for plasmid selection (e.g., ampicillin).

-

Microplate reader or spectrophotometer for growth curves.

Procedure:

-

Transform the ΔapbC mutant strain with the expression vector containing either wild-type apbC, a variant apbC, or an empty vector control.

-

Grow overnight cultures of the transformed strains in rich media (e.g., LB) with the appropriate antibiotic.

-

Wash the cells twice with sterile saline or minimal medium lacking a carbon source to remove residual nutrients.

-

Normalize the optical density (OD600) of all cultures.

-

Inoculate fresh minimal medium (with fructose, antibiotic, and an inducer like L-arabinose for the pBAD vector) with the washed cells to a starting OD600 of ~0.01. For inhibitor testing, add the compound at various concentrations.

-

Aliquot into a microplate and incubate at 37°C with shaking.

-

Monitor bacterial growth by measuring OD600 at regular intervals for 24-48 hours.

-

Plot growth curves (OD600 vs. time) to determine the effect of the ApbC variant or inhibitor.

References

- 1. researchgate.net [researchgate.net]

- 2. Bacterial ApbC Protein Has Two Biochemical Activities That Are Required for in Vivo Function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Mutations in apbC (mrp) prevent function of the alternative pyrimidine biosynthetic pathway in Salmonella typhimurium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Lack of the ApbC or ApbE Protein Results in a Defect in Fe-S Cluster Metabolism in Salmonella enterica Serovar Typhimurium - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Thiamin (Vitamin B1) Biosynthesis and Regulation: A Rich Source of Antimicrobial Drug Targets? [ijbs.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

The ApbC/Nbp35 Protein Family: An In-depth Guide to its Evolutionary Conservation and Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

The ApbC (Alternative Pyrimidine Biosynthesis C) protein family, and its eukaryotic and archaeal counterpart Nbp35, represent a highly conserved group of P-loop ATPases essential for iron-sulfur ([Fe-S]) cluster biogenesis. These proteins perform a critical role as intermediate carriers, binding and transferring [Fe-S] clusters to target apoproteins. This process is fundamental for the maturation of a wide array of enzymes involved in DNA repair, metabolic pathways, and respiration. The family is characterized by two indispensable biochemical activities: ATP hydrolysis, powered by a deviant Walker A motif, and the coordination of an [Fe-S] cluster, typically via a C-terminal CXXC motif. Given its ancient origins and ubiquitous presence across all three domains of life, the ApbC/Nbp35 family presents a compelling subject for evolutionary studies and a potential target for novel therapeutic agents, particularly in pathogenic bacteria. This technical guide provides a comprehensive overview of the evolutionary conservation, structure-function relationships, and key experimental methodologies used to investigate this vital protein family.

Introduction to the ApbC Protein Family

The ApbC protein was first identified in Salmonella enterica through genetic screens for mutants defective in the thiamine biosynthesis pathway, revealing its crucial role in [Fe-S] cluster metabolism.[1] ApbC is a member of a distinct subgroup of the ParA/MinD family of P-loop ATPases, which are known for their "deviant" Walker A motifs.[2]

Functionally, ApbC and its homologs act as [Fe-S] cluster carrier proteins.[1][3] They are believed to acquire a pre-assembled [Fe-S] cluster from scaffold proteins (like IscU or SufB) and deliver it to specific recipient apoproteins, facilitating their maturation into functional holoenzymes. This role is coupled to an intrinsic ATPase activity, where ATP binding and hydrolysis are thought to drive conformational changes necessary for efficient cluster transfer.[2]

Evolutionary Conservation and Phylogeny

Homologs of the ApbC/Nbp35 family are found throughout bacteria, archaea, and eukarya, indicating that this family of [Fe-S] carrier proteins is ancient and likely evolved before the divergence of these three domains of life.[3]

-

In Bacteria: ApbC is a cytoplasmic protein involved in the maturation of various [Fe-S] proteins.

-

In Archaea: Homologs of ApbC/Nbp35 are present in free-living archaea and have been shown to be functional [Fe-S] cluster carriers.[1][3] Some archaeal homologs, like MMP0704 from Methanococcus maripaludis, possess an N-terminal ferredoxin-like domain, which is absent in their bacterial counterparts.[1][3]

-

In Eukaryotes: The cytosol and nucleus contain a dedicated iron-sulfur protein assembly (CIA) system. Key components of this system include the ApbC homologs Nbp35 and Cfd1, which in yeast, form an essential heterocomplex that acts as a scaffold for the assembly of cytosolic and nuclear [Fe-S] proteins.[1][4] In the green lineage (plants and algae), NBP35 is conserved and essential but appears to function without a Cfd1 partner.[5][6]

The high degree of sequence conservation is most prominent in the central ATPase domain and the C-terminal region containing the cluster-binding motif.[2] This conservation underscores the fundamental importance of the dual functions—ATP hydrolysis and [Fe-S] cluster transfer—across diverse life forms.

Data Presentation: Conservation of ApbC and its Homologs

The evolutionary conservation of the ApbC family is evident in its key functional motifs. The following tables summarize the distribution of these proteins and the conservation of their critical domains.

Table 1: Representative Members of the ApbC/Nbp35 Protein Family

| Protein Name | Organism | Domain of Life | Cellular Role/Location |

| ApbC | Salmonella enterica | Bacteria | Cytoplasmic [Fe-S] cluster carrier |

| MMP0704 | Methanococcus maripaludis | Archaea | Cytoplasmic [Fe-S] cluster carrier |

| MJ0283 | Methanocaldococcus jannaschii | Archaea | Cytoplasmic [Fe-S] cluster carrier |

| Nbp35 | Saccharomyces cerevisiae (Yeast) | Eukaryota | Component of the cytosolic Fe-S assembly (CIA) machinery |

| Cfd1 | Saccharomyces cerevisiae (Yeast) | Eukaryota | Partner of Nbp35 in the CIA machinery |

| AtNBP35 | Arabidopsis thaliana (Plant) | Eukaryota | Essential cytosolic [Fe-S] protein assembly factor |

| huNUBP1 (Nbp35) | Homo sapiens (Human) | Eukaryota | Component of the cytosolic Fe-S assembly (CIA) machinery |

Table 2: Conservation of Key Functional Motifs in the ApbC/Nbp35 Family

| Protein | Organism | Deviant Walker A Motif Sequence | C-Terminal CXXC Motif |

| ApbC | S. enterica | GKTGSGKST | Cys-Gly-Ile-Cys |

| MMP0704 | M. maripaludis | GKSGSGKST | Cys-Gly-Val-Cys |

| Nbp35 | S. cerevisiae | GKSGSGKST | Cys-Gly-Val-Cys |

| huNUBP1 | H. sapiens | GKSGSGKST | Cys-Gly-Val-Cys |

| AtNBP35 | A. thaliana | GKSGSGKST | Absent[5][6] |

Note: Despite lacking the canonical C-terminal CXXC motif, AtNBP35 has been shown to bind a [4Fe-4S] cluster, suggesting an alternative binding mechanism in plants.[5]

Mandatory Visualizations

The logical and functional relationships within the study of the ApbC family can be visualized to aid comprehension.

Experimental Protocols

Investigating the ApbC family requires a combination of genetic, biochemical, and bioinformatic approaches. Detailed below are protocols for key experiments.

Phylogenetic Analysis

This protocol outlines the computational steps to infer the evolutionary relationships of ApbC family members.

-

Sequence Retrieval: Obtain protein sequences of ApbC homologs from various organisms using databases like NCBI GenBank or UniProt. Use a known ApbC sequence (e.g., from S. enterica) as a query for a BLASTp search.

-

Multiple Sequence Alignment (MSA): Align the collected sequences to identify conserved regions.

-

Tool: MAFFT (G-INS-i algorithm for accuracy) or Clustal Omega.[7]

-

Procedure: Upload the FASTA file containing all sequences to the MAFFT web server. Select the G-INS-i strategy for high accuracy with sequences that may have multiple conserved domains. Execute the alignment.

-

-

Alignment Curation: Manually inspect the alignment and use software like Gblocks or TrimAl to remove poorly aligned or divergent regions, which can introduce noise into the phylogenetic inference.

-

Phylogenetic Tree Construction:

-

Method: Maximum Likelihood (ML) is a statistically robust method for inferring phylogenies.

-

Tool: IQ-TREE or MEGA (Molecular Evolutionary Genetics Analysis).[8][9]

-

Procedure (using IQ-TREE): a. Provide the curated alignment file as input. b. Use the built-in ModelFinder to determine the best-fit amino acid substitution model (e.g., LG, WAG). c. Perform the ML tree search. d. Assess the statistical reliability of the tree topology by running an ultrafast bootstrap analysis with 1,000 replicates.

-

-

Visualization: Use a tree viewer like FigTree or the integrated tools in MEGA to visualize and annotate the resulting phylogenetic tree.

In Vivo Functional Complementation Assay

This assay assesses the ability of ApbC variants to function in vivo by testing their capacity to rescue a growth defect in a bacterial mutant.[2]

-

Strain and Plasmid Construction:

-

Host Strain: Use a Salmonella enterica or E. coli strain with a null mutation in the apbC gene (e.g., ΔapbC). An additional mutation, such as in yggX or purF, can be used to create a thiamine auxotrophy that is dependent on ApbC function.[2]

-

Plasmids: Clone the wild-type apbC gene and various mutant alleles into an expression vector (e.g., pBAD or pTrc) with an inducible promoter. Include a negative control (empty vector).

-

-

Transformation: Transform the ΔapbC host strain with the series of plasmids.

-

Growth Assay:

-

Phenotype 1 (Tricarballylate Growth): An apbC mutant cannot use tricarballylate as a sole carbon source.[1] a. Prepare minimal medium agar plates with tricarballylate as the sole carbon source. Add the appropriate antibiotic for plasmid selection and an inducer (e.g., L-arabinose) for gene expression. b. Spot serial dilutions of overnight cultures of each transformed strain onto the plates. c. Incubate at 37°C for 48-72 hours and score for growth. Growth indicates functional complementation.

-

Phenotype 2 (Thiamine Prototrophy): A ΔapbC ΔyggX double mutant is a thiamine auxotroph. a. Prepare minimal glucose agar plates lacking thiamine. b. Spot serial dilutions as described above. c. Incubate at 37°C for 24-48 hours. Growth in the absence of thiamine indicates functional complementation.[2]

-

In Vitro [Fe-S] Cluster Transfer Assay

This biochemical assay directly measures the ability of purified ApbC to transfer a reconstituted [Fe-S] cluster to a well-characterized acceptor protein, such as aconitase.

-

Protein Expression and Purification:

-

Overexpress His-tagged ApbC (wild-type or variant) in E. coli BL21(DE3) cells.

-

Purify the protein under anaerobic conditions using Ni-NTA affinity chromatography.

-

-

Chemical Reconstitution of the [Fe-S] Cluster:

-

Environment: Perform all steps inside an anaerobic chamber (e.g., Coy glove box).

-

Procedure: a. To the purified apo-ApbC (typically 50-100 µM), add a 5- to 10-fold molar excess of dithiothreitol (DTT) and incubate for 30 minutes. b. Sequentially add a 5- to 8-fold molar excess of ferric chloride (FeCl₃) and lithium sulfide (Li₂S). c. Incubate for 1-2 hours at room temperature to allow cluster formation. d. Remove excess iron and sulfide by passing the protein through a desalting column (e.g., Sephadex G-25) equilibrated with anaerobic buffer. The resulting holo-ApbC should have a characteristic brown color.

-

-

Cluster Transfer and Activity Measurement:

-

Acceptor Protein: Use a commercially available apo-aconitase.

-

Procedure: a. In an anaerobic cuvette, prepare a reaction mix containing assay buffer, the necessary substrates for aconitase (e.g., citrate or isocitrate), and apo-aconitase. b. Initiate the reaction by adding a catalytic amount of the reconstituted holo-ApbC. c. Monitor the activation of aconitase by measuring the increase in absorbance at 340 nm due to the production of NADPH (if using a coupled assay with isocitrate dehydrogenase). The rate of increase is proportional to the rate of [Fe-S] cluster transfer.

-

ATPase Activity Assay

This assay quantifies the rate of ATP hydrolysis by ApbC, a key component of its function.

-

Reagents:

-

Purified ApbC protein.

-

Assay Buffer: e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl₂.

-

ATP solution (high purity).

-

Phosphate detection reagent: Malachite green-molybdate reagent.[10]

-

Phosphate standard solution for generating a standard curve.

-

-

Assay Procedure:

-

Prepare reaction mixtures in a 96-well plate. For each reaction, add assay buffer, a defined concentration of ApbC protein, and water to the final volume. Include negative controls (no enzyme, no ATP).

-

Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.

-

Initiate the reaction by adding ATP to a final concentration of 1-5 mM.

-

Incubate for a set period (e.g., 30 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction and detect the released inorganic phosphate (Pi) by adding the Malachite green reagent.

-

After color development (approx. 20 minutes), measure the absorbance at ~620-650 nm using a plate reader.[10]

-

-

Data Analysis:

-

Generate a standard curve using the phosphate standard.

-

Convert the absorbance readings of the samples to the amount of Pi released.

-

Calculate the specific activity of the enzyme (e.g., in nmol Pi/min/mg protein).

-

Relevance in Drug Development

The evolutionary conservation and essential nature of the [Fe-S] cluster biogenesis pathway make its components attractive targets for antimicrobial drug development.

-

Target Specificity: While the ApbC/Nbp35 family is broadly conserved, subtle structural and functional differences between bacterial ApbC and its human homologs could be exploited to design species-specific inhibitors. Targeting bacterial ApbC could disrupt the maturation of essential [Fe-S] proteins, leading to bacterial cell death.

-

Overcoming Resistance: As [Fe-S] cluster biogenesis is a fundamental cellular process, it represents a novel target space that is distinct from the mechanisms of action of most current antibiotics. Developing drugs against ApbC could therefore provide a new strategy to combat multidrug-resistant pathogens.

-

Oncology: In the context of human cells, the CIA machinery, including the ApbC homologs Nbp35 and NUBP2, is critical for the function of DNA polymerases and helicases required for DNA replication and repair. Understanding the regulation and function of this pathway is crucial, as its disruption can impact genome stability, a hallmark of cancer. Further research may uncover roles for the CIA pathway in cancer cell proliferation and survival.

References

- 1. Archaeal ApbC/Nbp35 Homologs Function as Iron-Sulfur Cluster Carrier Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bacterial ApbC Protein Has Two Biochemical Activities That Are Required for in Vivo Function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Research Portal [scholarship.libraries.rutgers.edu]

- 4. The Nbp35/ApbC homolog acts as a nonessential [4Fe-4S] transfer protein in methanogenic archaea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. research-portal.uea.ac.uk [research-portal.uea.ac.uk]

- 6. The Essential Cytosolic Iron-Sulfur Protein Nbp35 Acts without Cfd1 Partner in the Green Lineage [air.unimi.it]

- 7. My title [mafft.cbrc.jp]

- 8. m.youtube.com [m.youtube.com]

- 9. google.com [google.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

ApbC Protein: An In-Depth Technical Guide to its Interactions with Cellular Components

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ApbC protein, a member of the ParA/MinD family of P-loop ATPases, plays a crucial role in the intricate cellular process of iron-sulfur ([Fe-S]) cluster metabolism. These clusters are fundamental cofactors for a myriad of essential enzymes involved in metabolic pathways, DNA replication and repair, and gene regulation. This technical guide provides a comprehensive overview of the known interactions of ApbC with other cellular components, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular processes. Understanding the interaction network of ApbC is paramount for elucidating its precise function and for the potential development of novel therapeutic strategies targeting metabolic pathways dependent on [Fe-S] cluster biosynthesis.

Core Function and Cellular Role

ApbC functions as a homodimeric ATPase that can bind and transfer a [4Fe-4S] cluster.[1] This activity positions it as a key player in the maturation of [Fe-S] proteins. In organisms like Salmonella enterica, ApbC is implicated in pathways that have a high demand for [Fe-S] cluster proteins. Its ATPase activity is essential for its in vivo function, likely providing the energy required for the conformational changes necessary for [Fe-S] cluster transfer.

ApbC Protein Interactome

The interaction network of ApbC is critical for its function in [Fe-S] cluster biogenesis. While a complete interactome map is still under investigation, several key interaction partners have been identified, primarily through in vitro reconstitution experiments and genetic assays.

Interaction with [Fe-S] Cluster Recipient Proteins

A primary class of ApbC interactors are apoproteins that require the insertion of an [Fe-S] cluster for their maturation and function.

Apo-Isopropylmalate Isomerase (apo-Leu1): In vitro studies have demonstrated that holo-ApbC, loaded with a [4Fe-4S] cluster, can efficiently transfer this cluster to the apo-form of the yeast isopropylmalate isomerase, Leu1. This interaction serves as a model system to study the cluster transfer activity of ApbC.

Interactions with the Nitrogen Fixation (NIF) System

In Helicobacter pylori, ApbC has been shown to interact with components of the NIF system, which is involved in [Fe-S] cluster biosynthesis. These interactions were identified using a bacterial two-hybrid system.

-

NifS: A cysteine desulfurase that provides the sulfur for the [Fe-S] cluster.

-

NifU: A scaffold protein on which the [Fe-S] cluster is assembled.

-

Nfu: An [Fe-S] cluster carrier protein.

These interactions suggest a direct role for ApbC in the [Fe-S] cluster assembly and delivery machinery.

Quantitative Data on ApbC Interactions

Quantitative analysis of ApbC's biochemical activities provides crucial insights into its mechanism of action.

| Parameter | Value | Organism | Method | Reference |

| [Fe-S] Cluster Binding | ||||

| Stoichiometry | 1 [4Fe-4S] cluster per ApbC monomer | Salmonella enterica | UV-visible spectroscopy | [1] |

| [Fe-S] Cluster Transfer | ||||

| ApbC:apo-Leu1 Stoichiometry | 2 moles of holo-ApbC to 1 mole of apo-Leu1 | S. enterica/S. cerevisiae | In vitro reconstitution assay | [1] |

| ATPase Activity | ||||

| Cofactor Requirement | Mg²⁺ | Salmonella enterica | ATP hydrolysis assay | |

| Stimulation | K⁺ | Salmonella enterica | ATP hydrolysis assay | |

| Apparent Km for ATP | 1.1 ± 0.2 mM | Salmonella enterica | Coupled spectrophotometric assay | |

| Vmax | 4.8 ± 0.3 nmol min⁻¹ mg⁻¹ | Salmonella enterica | Coupled spectrophotometric assay |

Experimental Protocols

Detailed methodologies are essential for the reproducible study of ApbC and its interactions.

In Vitro [4Fe-4S] Cluster Transfer Assay

This assay measures the ability of holo-ApbC to transfer its [Fe-S] cluster to an acceptor apoprotein, such as apo-Leu1.

Principle: The activity of the recipient protein, which is dependent on the [Fe-S] cluster, is monitored over time after the addition of holo-ApbC.

Protocol:

-

Preparation of Holo-ApbC:

-

Purify recombinant ApbC protein.

-

Reconstitute the [4Fe-4S] cluster on ApbC under anaerobic conditions using a source of iron (e.g., ferric ammonium citrate) and sulfur (e.g., L-cysteine and NifS, or chemical reconstitution with FeCl₃ and Na₂S).

-

Remove excess iron and sulfur by size-exclusion chromatography.

-

-

Preparation of Apoprotein:

-

Express and purify the recipient protein (e.g., Leu1).

-

Chemically remove the [Fe-S] cluster to generate the apo-form.

-

-

Transfer Reaction:

-

In an anaerobic environment, mix holo-ApbC with the apoprotein in a suitable buffer (e.g., 100 mM Tris-HCl pH 8.0, 150 mM NaCl).

-

Incubate the reaction at a specific temperature (e.g., 37°C).

-

-

Activity Measurement:

-

At various time points, take aliquots of the reaction mixture.

-

Measure the enzymatic activity of the recipient protein using a specific substrate. For Leu1, the conversion of α-isopropylmalate to β-isopropylmalate can be monitored spectrophotometrically.

-

-

Data Analysis:

-

Plot the activity of the recipient protein as a function of time to determine the rate of cluster transfer.

-

ATP Hydrolysis Assay

This assay quantifies the ATPase activity of ApbC.

Principle: The release of inorganic phosphate (Pi) from ATP hydrolysis is measured using a colorimetric method or a coupled enzyme assay.

Protocol (Coupled Spectrophotometric Assay):

-

Reaction Mixture:

-

Prepare a reaction buffer containing 50 mM Tris-HCl (pH 7.5), 50 mM KCl, 5 mM MgCl₂, 2 mM phosphoenolpyruvate, 0.2 mM NADH, 10 units/mL pyruvate kinase, and 10 units/mL lactate dehydrogenase.

-

-

Initiation of Reaction:

-

Add purified ApbC protein to the reaction mixture.

-

Initiate the reaction by adding varying concentrations of ATP.

-

-

Measurement:

-

Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

-

The rate of ATP hydrolysis is proportional to the rate of NADH oxidation.

-

-

Data Analysis:

-

Calculate the initial velocities of the reaction at different ATP concentrations.

-

Determine the kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation.

-

Bacterial Two-Hybrid (BTH) System for Protein Interaction Screening

This genetic method is used to identify protein-protein interactions in vivo.

Principle: The interaction between two proteins of interest, fused to two complementary fragments of an adenylate cyclase, reconstitutes the enzyme's activity, leading to the production of cAMP. cAMP then activates a reporter gene system, allowing for the detection of the interaction.

Protocol:

-

Vector Construction:

-

Clone the coding sequence of ApbC into a "bait" vector, fusing it to one of the adenylate cyclase fragments (e.g., T25).

-

Clone the coding sequences of potential interacting partners (or a cDNA library) into a "prey" vector, fusing them to the other adenylate cyclase fragment (e.g., T18).

-

-

Transformation:

-

Co-transform an E. coli cya⁻ reporter strain with the bait and prey plasmids.

-

-

Screening:

-

Plate the transformed cells on selective indicator plates (e.g., MacConkey agar with maltose or LB agar with X-Gal).

-

A color change in the colonies (e.g., red on MacConkey or blue on X-Gal plates) indicates a positive interaction.

-

-

Quantitative Assay (Optional):

-

Measure the β-galactosidase activity in liquid cultures of the co-transformants to quantify the strength of the interaction.

-

Visualizations

ApbC [Fe-S] Cluster Transfer Pathway

Caption: Proposed pathway of [Fe-S] cluster transfer mediated by ApbC.

Experimental Workflow for Identifying ApbC Interactions

Caption: A typical experimental workflow for the discovery and characterization of ApbC protein interactions.

Conclusion and Future Directions

ApbC is a multifaceted protein at the heart of [Fe-S] cluster metabolism. Its interactions with cluster recipient proteins and components of the core [Fe-S] biogenesis machinery underscore its central role in this essential pathway. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers to further investigate the intricacies of ApbC function.

Future research should focus on a comprehensive, system-wide identification of the ApbC interactome in key model organisms like E. coli and S. enterica using advanced proteomics approaches. Elucidating the full spectrum of its interaction partners will be crucial for a complete understanding of its regulatory mechanisms and its integration with other cellular processes. Furthermore, detailed structural studies of ApbC in complex with its partners will provide invaluable insights into the molecular mechanisms of [Fe-S] cluster transfer. Such knowledge is not only fundamental to our understanding of microbial physiology but also holds the potential to unveil novel targets for antimicrobial drug development.

References

Methodological & Application

Purifying Recombinant ApbC Protein: An Application Note and Protocol

Audience: This document is intended for researchers, scientists, and drug development professionals involved in the study of iron-sulfur [Fe-S] cluster biogenesis, ATPase enzymology, and related therapeutic areas.

Introduction:

ApbC is a homodimeric ATPase that plays a crucial role in the biogenesis of iron-sulfur ([Fe-S]) clusters. It functions as a scaffold protein, binding and transferring a [4Fe-4S] cluster to recipient apoproteins. The study of ApbC is critical for understanding the intricate mechanisms of [Fe-S] cluster assembly and its role in cellular metabolism. This application note provides a detailed protocol for the expression and purification of recombinant ApbC protein from Escherichia coli using an N-terminal hexahistidine tag (His-tag) and immobilized metal affinity chromatography (IMAC). Additionally, a protocol for assessing the ATPase activity of the purified protein is included.

Data Presentation

Table 1: Expected Yield and Purity of Recombinant ApbC

| Parameter | Expected Value | Notes |

| Expression System | E. coli BL21(DE3) or similar strains | The pET vector system with a T7 promoter is recommended for high-level expression. |

| Purification Method | Ni-NTA Affinity Chromatography | Single-step purification is often sufficient to achieve high purity. |

| Purity | >95% | As determined by SDS-PAGE analysis. |